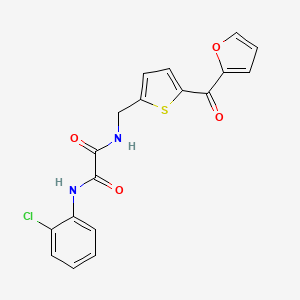

N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O4S/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9H,10H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKIKQSHKKWUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 2-chlorophenylamine and 5-(furan-2-carbonyl)thiophene. These intermediates are then subjected to a series of reactions, including acylation and condensation, to form the final oxalamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: Halogen atoms in the chlorophenyl ring can be substituted with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- Heterocyclic Moieties : Replacing thiazole (Compound 13) with thiophene-furan in the target compound could enhance π-π stacking or alter solubility due to the furan carbonyl's electron-withdrawing nature .

- Synthetic Efficiency : Yields for oxalamide derivatives vary widely (36–53%), influenced by stereochemistry and purification challenges (e.g., isomer separation in Compound 14 ).

Pharmacological and Metabolic Profiles

Antiviral Activity:

- Compound 13 : Demonstrated inhibitory activity against HIV entry via CD4-binding site interaction, with LC-MS and NMR confirming structural integrity .

- Hypothetical Target Compound : The thiophene-furan moiety may mimic viral gp120 interactions, but efficacy requires empirical validation.

Metabolic Stability:

- Thiophene Derivatives: notes that thiophene-containing compounds (e.g., thiophene fentanyl) lack thorough toxicological data, urging caution for the target compound .

Physicochemical Properties

Biological Activity

N1-(2-chlorophenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique arrangement of aromatic systems, including a chlorophenyl moiety and a furan-thiophene hybrid structure. Its molecular formula is , with a molecular weight of 404.9 g/mol. The presence of the oxalamide functional group contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown it to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HT-29 (Colon Cancer) | 12 | Cell cycle arrest (G1 phase) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Overview

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bacteria |

| Escherichia coli | 64 | Bacteria |

| Candida albicans | 16 | Fungus |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Research suggests it may inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases. Additionally, its structure allows for potential interactions with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells, with accompanying morphological changes indicative of apoptosis.

- Antimicrobial Efficacy Assessment : Another investigation assessed the compound's effectiveness against various pathogens. The results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.